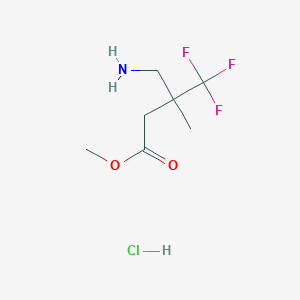

![molecular formula C24H21N7O2 B2484858 2-(4-甲氧基苯基)-N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡咯-5-基)乙酰胺 CAS No. 1006000-62-9](/img/structure/B2484858.png)

2-(4-甲氧基苯基)-N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡咯-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a class of chemicals that have been synthesized and studied for various biological activities, including anticancer properties. Its structure features a complex arrangement of rings, including pyrazole and pyrimidinyl groups, which are linked to a phenyl group through an acetamide linkage.

Synthesis Analysis

The synthesis of derivatives similar to the target compound typically involves multi-step reactions, starting with key intermediates such as methyl 3-methoxy-5-methylbenzoate. These processes are designed to introduce various functional groups at strategic positions on the core molecule, facilitating the exploration of structure-activity relationships (Al-Sanea et al., 2020).

Molecular Structure Analysis

The structural intricacy of this compound and its derivatives is a subject of significant interest, as the arrangement of its molecular framework impacts its chemical behavior and interaction with biological targets. The molecular structure is characterized by the presence of aromatic rings, heterocycles, and substituents like methoxy groups which influence its physicochemical properties.

Chemical Reactions and Properties

Chemical reactions involving the compound focus on modifications of the core structure to enhance its biological activity or to study its interaction mechanisms. These reactions include substitutions and modifications at various positions of the aromatic and heterocyclic rings, which are crucial for its chemical diversity and potential biological efficacy.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding the compound's behavior in biological systems and its formulation for experimental studies. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

Chemical properties, including reactivity with different chemical agents, stability under various conditions, and the potential for undergoing specific types of chemical transformations, are critical for the compound's application in synthesis and drug development processes.

- (Al-Sanea et al., 2020): Discusses the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives.

- (Banister et al., 2012): Presents a practical approach to the synthesis of high-affinity ligands for the translocator protein (TSPO), showcasing advancements in synthesis methodology.

科学研究应用

抗癌活性

对吡唑并[3,4-d]嘧啶骨架衍生物的研究,如2-(4-甲氧基苯基)-N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)乙酰胺,显示出有希望的抗癌活性。Al-Sanea等人(2020年)的研究探讨了某些2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物的合成和体外细胞毒活性。这些化合物对多种癌细胞系表现出显著的生长抑制作用,突显了这种化学结构在开发新的抗癌药物中的潜力 Al-Sanea et al., 2020。

放射性药物应用

与2-(4-甲氧基苯基)-N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)乙酰胺相关的化学结构已被用于放射性药物的开发。Dollé等人(2008年)报道了[18F]PBR111的放射合成,这是同一化学系列中设计用于正电子发射断层扫描(PET)成像转运蛋白(18 kDa)的化合物。这项研究强调了这类化合物在医学诊断中的实用性以及它们在增进对神经疾病的理解和治疗中的潜力 Dollé等人,2008。

抗氧化剂和配位化合物

与所讨论的化合物密切相关的吡唑-乙酰胺衍生物的研究显示出显著的抗氧化活性。Chkirate等人(2019年)从吡唑-乙酰胺衍生物合成了新颖的Co(II)和Cu(II)配位化合物,通过各种体外实验展示了显著的抗氧化活性。这项研究说明了该化合物在开发抗氧化剂和探索其在配位化学中的作用方面的潜力 Chkirate et al., 2019。

抗惊厥特性

对吡唑并[3,4-d]嘧啶-4-酮衍生物的探索,类似于2-(4-甲氧基苯基)-N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)乙酰胺,用于抗惊厥活性也是一个焦点。Severina等人(2021年)开发并验证了一种用于测定Epimidin中相关物质的HPLC方法,这是一种报道显示具有良好疗效的新型抗惊厥药物。这突显了这类化合物在治疗惊厥性疾病中的潜在治疗应用 Severina et al., 2021。

作用机制

Target of Action

Similar compounds have been found to inhibit certain enzymes, such as cytochrome p450s involved in diterpene biosynthesis

Mode of Action

For instance, inhibition of certain enzymes can disrupt biochemical pathways, leading to various physiological effects .

Biochemical Pathways

Similar compounds have been found to inhibit sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . This suggests that the compound may interact with similar pathways.

Result of Action

Similar compounds have been found to cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . This suggests that the compound may have similar effects.

安全和危害

未来方向

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7O2/c1-16-12-21(28-22(32)13-17-8-10-19(33-2)11-9-17)31(29-16)24-20-14-27-30(23(20)25-15-26-24)18-6-4-3-5-7-18/h3-12,14-15H,13H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZGATGNZXCRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

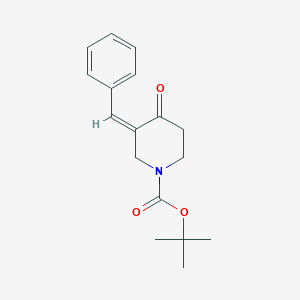

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)

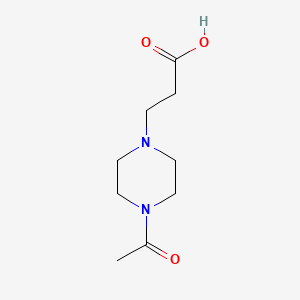

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)

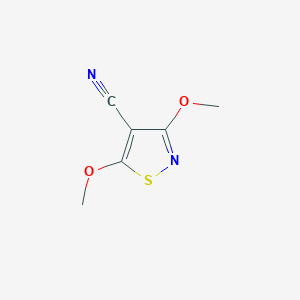

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2484790.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![Ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)

![2-(2-Oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2484796.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2484797.png)